Seco-Duocarmycin SA

Description

Historical Perspectives and Discovery within the Duocarmycin Family

The story of Seco-Duocarmycin SA is intrinsically linked to the discovery of the duocarmycin family of natural products. These compounds were first isolated from fermentation broths of Streptomyces bacteria in the late 1980s. nih.govwikipedia.org Specifically, Duocarmycin A was isolated in 1988 from a Streptomyces strain collected in Japan. nih.gov The duocarmycins immediately drew interest from researchers due to their exceptionally high cytotoxicity, exhibiting potent antitumor properties at picomolar concentrations. medchemexpress.comnih.gov

The duocarmycin family is characterized by a unique structural framework that includes a DNA-binding unit and a reactive alkylating unit. nih.govnih.gov This structure allows them to bind specifically within the minor groove of DNA and subsequently form a covalent bond, a process known as alkylation. wikipedia.orgadcreview.com Unlike many other alkylating agents that target guanine (B1146940), the duocarmycins selectively alkylate the N3 position of adenine (B156593) bases. mdpi.comwikipedia.org

This compound emerged from the synthetic efforts aimed at understanding and harnessing the power of these natural products. It is the direct, more stable precursor to the highly active Duocarmycin SA. mdpi.comnih.gov The "seco" designation refers to the fact that one of the rings in the core structure is open. This open-ring form is crucial, as it is designed to undergo a facile, in situ cyclization to form the active spirocyclopropylhexadienone pharmacophore of Duocarmycin SA upon reaching its biological target. nih.gov

Significance of this compound as a Precursor Molecule in DNA Alkylation Research

This compound holds a pivotal position in DNA alkylation research primarily because it functions as a stable prodrug that converts to the active alkylating agent, Duocarmycin SA, under physiological conditions. mdpi.comnih.gov This precursor strategy is fundamental to its utility and mechanism of action. The key feature is the conversion of the seco-phenol derivative into the cyclopropane-containing structure, which is the active form that alkylates DNA. nih.gov

The process begins with the molecule binding to AT-rich regions in the minor groove of DNA. mdpi.comaacrjournals.org This binding event induces a conformational change that facilitates the intramolecular spirocyclization, activating the compound for nucleophilic attack by an adenine base. nih.gov The irreversible alkylation of adenine disrupts the DNA architecture, leading to a cascade of cellular events that inhibit DNA replication and transcription, ultimately resulting in cell death. nih.govwikipedia.org

The significance of using the seco-form lies in its enhanced stability compared to the final cyclopropane (B1198618) product, making it easier to handle and synthesize while retaining the full biological activity of the natural product in a biological setting. nih.gov Research has shown that seco-phenol precursors like this compound exhibit biological properties, including cytotoxic activity and DNA alkylation, that are indistinguishable from the cyclopropane derivatives themselves. nih.gov This has made this compound an invaluable tool for studying the DNA alkylation process and the structure-activity relationships of the duocarmycin class.

Recent studies have explored its efficacy in various cancer cell lines. For instance, in glioblastoma multiforme (GBM) cells, this compound demonstrated potent cytotoxic effects, inhibiting cell proliferation and inducing cell cycle arrest primarily in the S and G2/M phases. medchemexpress.commdpi.comresearchgate.net

Table 1: Research Findings on this compound in Glioblastoma Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| LN18 | Cell Viability | IC₅₀ | 0.005 nM | medchemexpress.com |

| T98G | Cell Viability | IC₅₀ | 0.008 nM | medchemexpress.com |

| LN18 | Cell Proliferation | IC₅₀ | 0.12 nM | nih.gov |

| T98G | Cell Proliferation | IC₅₀ | 0.28 nM | nih.gov |

| LN18 & T98G | Mechanism | Cell Cycle Arrest | S and G2/M phases | medchemexpress.commdpi.com |

Overview of Research Motivations for this compound Derivatives

The extreme potency of the duocarmycins is a double-edged sword. While highly effective at killing cancer cells, their use in clinical settings has been hampered by significant systemic toxicity, including severe liver and bone marrow damage. mdpi.comnih.gov This lack of a sufficient therapeutic window has been a primary driver for the development of this compound derivatives and novel delivery strategies. uea.ac.ukacs.org

A major focus of current research is the development of antibody-drug conjugates (ADCs). acs.org In this approach, this compound or a similar derivative acts as a "payload" that is attached to a monoclonal antibody via a chemical linker. wikipedia.orgnih.gov This antibody is designed to specifically target antigens that are overexpressed on the surface of cancer cells. The ADC can then deliver the highly potent cytotoxic agent directly to the tumor, minimizing exposure to healthy tissues and thereby reducing off-target toxicity. mdpi.comnih.gov Given its immense potency, this compound is considered a promising candidate for ADC technology. mdpi.com

Other research motivations include:

Improving Physicochemical Properties: Synthesizing derivatives with enhanced water solubility to improve formulation and delivery characteristics. nih.gov

Developing Tumor-Selective Prodrugs: Designing prodrugs that are activated by enzymes specifically found in the tumor microenvironment, further enhancing targeted therapy. acs.orgresearchgate.net

Simplifying Synthesis: Creating achiral (non-chiral) analogs of the duocarmycin core. This simplifies the complex synthetic process required for the naturally occurring chiral molecules, potentially lowering manufacturing costs and improving accessibility for research. aacrjournals.orgnih.gov

Through these innovative approaches, researchers aim to harness the formidable cytotoxic power of this compound and its relatives, translating their potent mechanism of action into more effective and safer cancer therapies. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | seco-DSA |

| Duocarmycin SA | DSA, (+)-DUMSA |

| Duocarmycin A | DUMA |

| CC-1065 | |

| Adozelesin (B1194604) | |

| Bizelesin (B1683896) | |

| Carzelesin | |

| KW-2189 | |

| Tafuramycin A | |

| Tafuramycin B | |

| Centanamycin | |

| Pibrozelesin | |

| seco-DUMSA | |

| seco-amino-CBI-TMI | |

| seco-hydroxy-CBI-TMI | |

| seco-iso-CFI-TMI |

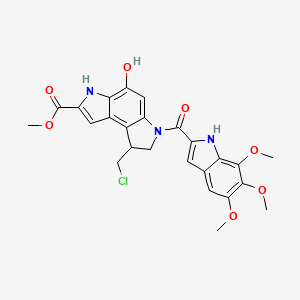

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O7/c1-33-18-6-11-5-14(27-20(11)23(35-3)22(18)34-2)24(31)29-10-12(9-26)19-13-7-15(25(32)36-4)28-21(13)17(30)8-16(19)29/h5-8,12,27-28,30H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJNZXKVYYJDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C=C(NC5=C(C=C43)O)C(=O)OC)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action and Dna Interactions of Seco Duocarmycin Sa

Seco-Duocarmycin SA belongs to the duocarmycin class of antitumor antibiotics, which are known for their exceptional potency as DNA alkylating agents. nih.govmdpi.com As a precursor, or prodrug, this compound is converted into the active compound, Duocarmycin SA, within the cellular environment. nih.govmdpi.com Its biological activity is intrinsically linked to its ability to form covalent bonds with DNA, a process that is both highly selective and efficient. mdpi.comnih.gov

DNA Alkylation Mechanism: Adenine (B156593) N3 Position Selectivity

The defining characteristic of the duocarmycin family, including this compound, is their ability to selectively alkylate the N3 position of adenine residues within the DNA helix. nih.govnih.govaacrjournals.org This mode of action distinguishes them from many other alkylating agents that typically target guanine (B1146940) bases. nih.govresearchgate.net The alkylation process disrupts the DNA architecture, inhibiting critical cellular processes like replication and transcription. nih.govresearchgate.net

Sequence-Selective Alkylation in AT-Rich Regions of Duplex DNA

The interaction of this compound with DNA is not random. It exhibits a high degree of sequence selectivity, preferentially targeting adenine residues located in Adenine-Thymine (AT)-rich sequences of the DNA duplex. nih.govmdpi.comaacrjournals.org This specificity is crucial to its mechanism and potency. Extensive research has identified specific consensus sequences where alkylation is most likely to occur.

| High-Affinity Alkylation Sequences for Duocarmycins | Reference |

| 5′-PuNTTA-3′ (Pu=Purine, N=Any Base) | aacrjournals.org |

| 5′-AAAAA-3′ | aacrjournals.org |

| 5′-(A/TAAA)-3′ | aacrjournals.org |

| 5′-(A/TTTAPu)-3′ | aacrjournals.org |

Role of the DNA Minor Groove Binding in Alkylation Specificity

The sequence selectivity of this compound is dictated by its physical interaction with the DNA molecule. The compound's specific three-dimensional structure allows it to fit snugly within the minor groove of the DNA helix, a region that is typically less accessible to larger molecules. nih.govnih.gov This initial, non-covalent binding is a critical prerequisite for the subsequent alkylation reaction. nih.gov The DNA-binding portion of the molecule orients the reactive alkylating unit precisely, ensuring that the alkylation occurs at the preferred adenine sites within the AT-rich tracts. nih.govnih.gov This shape-dependent recognition and binding is the primary determinant of the agent's sequence selectivity. nih.gov

Formation of Covalent DNA Adducts

Following its binding in the minor groove and activation, the compound forms a stable, irreversible covalent bond with DNA, creating what is known as a DNA adduct. mdpi.comnih.gov This occurs via a nucleophilic attack from the nitrogen atom at the N3 position of an adenine base on the electrophilic cyclopropane (B1198618) ring of the activated drug. nih.gov The formation of these bulky adducts causes significant distortion to the DNA double helix, which can stall DNA replication and transcription machinery, ultimately leading to cell death. mdpi.comnih.gov The resulting adenine adduct has been successfully isolated and structurally characterized, confirming the precise nature of the covalent linkage. nih.gov

Conversion of this compound to the Activated Alkylating Species

This compound is designed as a stable prodrug that can circulate without reacting until it reaches its intended target. mdpi.comnih.gov This stability is conferred by a "masked" reactive group. The conversion to the highly cytotoxic, DNA-alkylating form occurs in situ, meaning within the biological environment, through a specific chemical transformation. nih.govmdpi.com

In Situ Formation of Spiro[cyclopropane] Moiety via Intramolecular Winstein Cyclization

The key to the activation of this compound is the formation of a highly strained and electrophilic spiro[cyclopropane] moiety. This transformation occurs through a process known as an intramolecular Winstein cyclization. nih.gov The "seco" designation indicates that the cyclopropane ring is initially open. The molecule is synthesized with a good leaving group (such as a chlorine atom) attached to the alkylating subunit. mdpi.com The cyclization involves the intramolecular attack of a nucleophilic center in the molecule, displacing the leaving group and forming the three-membered cyclopropane ring. nih.govnih.gov This newly formed ring is the pharmacophore responsible for alkylating DNA.

Influence of Phenol (B47542) Unmasking on Cyclization and Activation

The intramolecular Winstein cyclization is not spontaneous; it is triggered by the "unmasking" of a critical phenol group on the molecule. nih.govacs.org In many prodrug strategies, this phenol is chemically protected or masked. acs.orgchemrxiv.org This masking prevents the cyclization from occurring prematurely. acs.org Once the prodrug reaches the target environment, such as the interior of a cancer cell, the protective group is cleaved, exposing the free phenol. The electronic properties of this unmasked phenol are essential to facilitate the cyclization reaction, leading to the generation of the active, DNA-alkylating spirocyclopropane form of the drug. nih.govacs.org This controlled activation mechanism is a cornerstone of the compound's design, ensuring its potent cytotoxic effects are localized to the target site.

Downstream Cellular and Molecular Consequences of DNA Alkylation

The covalent modification of DNA by this compound sets in motion a series of events that profoundly impact cellular function and viability. These consequences stem directly from the initial DNA lesion and propagate through critical cellular processes.

Disruption of DNA Architecture and Integrity

The alkylation of adenine by Duocarmycin SA introduces a significant structural distortion into the DNA double helix. researchgate.netresearchgate.net This chemical adduct leads to abnormal base pairing and ultimately causes breaks in the DNA strand. nih.gov The formation of these lesions, particularly DNA double-strand breaks (DSBs), represents a severe threat to genomic integrity. nih.govmdpi.com The disruption of the normal DNA architecture is a critical upstream event that physically obstructs the molecular machinery responsible for reading and maintaining the genetic code. researchgate.netresearchgate.net

Inhibition of DNA Replication Pathways

The presence of bulky Duocarmycin SA-DNA adducts and the resulting strand breaks act as physical impediments to the DNA replication machinery. researchgate.netresearchgate.net As the replication fork attempts to proceed along the DNA template, it encounters these lesions, leading to a stall or collapse of the fork. This obstruction effectively inhibits the process of DNA synthesis, a crucial step for proliferating cells. researchgate.net The inability to complete DNA replication prevents cancer cells from successfully duplicating their genome, which is a prerequisite for cell division.

Inhibition of Transcription Processes

Similar to its effect on replication, the DNA damage induced by this compound also interferes with transcription. researchgate.netresearchgate.net RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is blocked by the DNA adducts. researchgate.net This inhibition prevents the synthesis of messenger RNA (mRNA) and other RNA molecules necessary for protein production and cellular function. The disruption of transcription halts the expression of genes critical for cell survival, growth, and proliferation, contributing significantly to the compound's cytotoxic effect.

Induction of DNA Damage Responses and Repair Pathway Dysregulation

In response to the severe DNA damage, particularly DSBs, mammalian cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.govmedchemexpress.com This response aims to halt the cell cycle to allow time for repair. nih.gov Key kinases such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) are activated at the site of damage. nih.govmdpi.com These kinases phosphorylate a host of downstream targets to orchestrate the cellular response. medchemexpress.com However, the damage inflicted by Duocarmycin SA can be overwhelming for the cell's repair capacity. While the DDR is activated, the persistent and severe nature of the DNA lesions can lead to a dysregulation of these repair pathways, ultimately tipping the balance from repair and survival towards programmed cell death (apoptosis). nih.govmdpi.com In some cancer cells, the DDR pathways themselves may be inherently faulty, rendering them more susceptible to agents that cause extensive DNA damage. mdpi.com

Cell Cycle Progression Disruption

A primary consequence of activating the DNA Damage Checkpoint (DDC) is the arrest of the cell cycle. nih.gov This is a protective mechanism designed to prevent the propagation of damaged DNA to daughter cells. nih.gov Treatment with this compound has been shown to cause significant disruption of cell cycle progression. nih.govresearchgate.net The arrest occurs primarily in the S and G2/M phases, which correspond to the DNA synthesis and pre-mitotic phases, respectively. nih.govmedchemexpress.commedchemexpress.com This arrest prevents the cell from entering mitosis with a damaged genome.

The stalling of replication forks due to DNA alkylation directly leads to an arrest in the S-phase of the cell cycle. nih.govnih.gov Studies in glioblastoma multiforme (GBM) cell lines, such as T98G, have demonstrated a significant increase in the proportion of cells in the S-phase following treatment with this compound. medchemexpress.comresearchgate.net This arrest is a direct reflection of the inhibition of DNA synthesis pathways. The cell recognizes the incomplete replication and activates checkpoint controls to halt further progression through the cycle until the damage is resolved. dntb.gov.ua The sustained arrest in S-phase, coupled with the inability to repair the extensive DNA damage, is a major contributor to the cytotoxic activity of the compound. nih.govresearchgate.net

Research Findings on this compound

Interactive Data Table: Click on headers to sort.

| Cell Line | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| LN18 | Cell Proliferation | 0.12 | nih.gov |

| T98G | Cell Proliferation | 0.28 | nih.gov |

| LN18 | Metabolic Activity (MTT) | 0.21 | nih.gov |

| T98G | Metabolic Activity (MTT) | 0.25 | nih.gov |

| LN18 | Colony Formation | 0.005 | medchemexpress.com |

| T98G | Colony Formation | 0.008 | medchemexpress.com |

| Cell Line | Observation | Reference |

|---|---|---|

| T98G | Significant increase in S and G2/M phases | medchemexpress.comresearchgate.net |

| LN18 | Significant increase in the G2/M phase | medchemexpress.comresearchgate.net |

| Acute Myeloid Leukemia (AML) Cells | DSA (the active form) impacts DNA synthesis in S-phase and causes G2/M arrest | nih.gov |

G2/M-Phase Cell Cycle Arrest

The cytotoxic effects of this compound in cancer cells are significantly attributed to its ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govmedchemexpress.com This disruption of the normal cell division process is a primary mechanism of action, in some cases accounting for a greater portion of the compound's anti-proliferative activity than apoptosis. nih.govnih.gov

Detailed Research Findings

Research across various cancer cell lines has consistently demonstrated the capacity of this compound to halt cell cycle progression. As a DNA alkylating agent, this compound's precursor, Duocarmycin SA (DSA), covalently binds to the N3 position of adenine in the minor groove of DNA. researchgate.netnih.gov This action results in DNA damage, which in turn activates the cell's DNA damage checkpoint (DDC) response. nih.gov The activation of the DDC leads to a halt in the cell cycle, providing the cell with an opportunity to repair the damaged DNA. If the damage is too extensive for repair, this arrest can ultimately lead to cell death. nih.govresearchgate.net

In studies involving glioblastoma multiforme (GBM) cell lines, such as T98G and LN18, treatment with this compound led to a significant accumulation of cells in the S and G2/M phases. nih.govnih.gov Specifically, a notable decrease in the G1 phase population was observed, with a corresponding increase in the S and G2/M phases in T98G cells, and a significant increase in the G2/M phase in LN18 cells. nih.gov This arrest was observed to be time-dependent, with a shift towards G2/M phase arrest over time. nih.gov The cytotoxic effect, including cell cycle arrest, reached its maximum within 8 hours of incubation with the compound. nih.govnih.gov

Similarly, in acute myeloid leukemia (AML) cell lines, the active form, Duocarmycin SA, was shown to induce G2/M cell cycle arrest. nih.gov RNA sequencing analysis in these cells revealed that DSA regulates genes associated with the G2/M checkpoint, DNA repair, and apoptosis, further elucidating the molecular basis of its action. nih.govnih.gov While the precise molecular mechanisms are still being fully established, proteomic analyses have pointed towards the dysregulation of proteins involved in the G2/M checkpoint pathway as a consequence of this compound treatment. nih.govresearchgate.net The transition from the G2 to the M phase is a critical checkpoint regulated by protein complexes such as Cyclin B1/Cdc2, which can be inhibited in response to DNA damage. researchgate.netnih.govyoutube.com

The induction of G2/M arrest by duocarmycins is considered a key factor in their potential as anticancer agents, as this phase of the cell cycle is the most sensitive to radiation, suggesting potential for combination therapies. nih.gov

Interactive Data Table: Effect of this compound on Glioblastoma Cell Cycle Distribution

The following table summarizes the findings from a study on the effect of this compound on the cell cycle distribution of T98G and LN18 glioblastoma cell lines after 24 hours of treatment.

| Cell Line | Treatment Concentration (nM) | % of Cells in G1 Phase (Decrease vs. Control) | % of Cells in S Phase (Increase vs. Control) | % of Cells in G2/M Phase (Increase vs. Control) |

| T98G | 0.28 | Significant Decrease (p < 0.001) | Increase | Increase |

| LN18 | 0.1 | Significant Decrease (p < 0.01) | Not specified as significant | Significant Increase |

Data derived from studies on glioblastoma cell lines. nih.gov The table illustrates a significant shift of cells out of the G1 phase and into the S and G2/M phases, indicative of cell cycle arrest.

Synthetic Methodologies and Chemical Evolution of Seco Duocarmycin Sa Analogues

Total Synthesis Strategies for Seco-Duocarmycin SA

The total synthesis of this compound and its analogues has been a significant focus of synthetic organic chemistry, leading to the development of various innovative and convergent strategies. These routes aim to construct the complex architecture of the molecule, which consists of a DNA-alkylating subunit linked to a DNA-binding indole (B1671886) moiety.

Concise and Efficient Synthetic Routes

Early total syntheses of the parent compound, Duocarmycin SA, laid the groundwork for accessing its seco-precursor. uea.ac.uk A notable early total synthesis of (+)-duocarmycin SA was reported by Boger and colleagues in 1992. uea.ac.ukacs.org Over time, efforts have focused on increasing the efficiency and brevity of these synthetic sequences.

Key Synthetic Intermediates and Reaction Steps

The construction of this compound hinges on the successful execution of several key chemical transformations and the formation of crucial intermediates. A recurring and pivotal reaction is the intramolecular radical cyclization to form the alkylating portion of the molecule. researchgate.netacs.org Specifically, a 5-exo-trig free radical cyclization is frequently used to create the functionalized indoline (B122111) ring system. researchgate.net In the synthesis of an oxaduocarmycin analogue, a novel intramolecular aryl radical cyclization onto a vinyl chloride was employed as a direct method to access the (chloromethyl)indoline alkylating subunit. acs.org

Modular strategies, where the DNA-alkylating and DNA-binding subunits are prepared separately and then coupled, are common. acs.org This approach allows for flexibility in generating a variety of analogues. For instance, the synthesis of seco-DUBA involves preparing the DNA-alkylating unit, removing a tert-butoxycarbonyl (Boc) protecting group, and then coupling the resulting amine with the pre-synthesized DNA-binding carboxylic acid moiety using a coupling agent like EDC. acs.org

Below is a table of key synthetic intermediates that feature prominently in various synthetic routes.

| Intermediate Name | Description | Key Reaction Type | Reference |

| (Chloromethyl)indoline Subunit | The core pharmacophore responsible for DNA alkylation. | Intramolecular Aryl Radical Cyclization | acs.org |

| Borylated Indole Intermediate | A stable precursor formed via C-H activation, allowing for late-stage functionalization. | Iridium-catalyzed C-H activation/borylation | nih.gov |

| 2-Ethynylanilines | Precursors for the construction of the indole-2-carboxylate (B1230498) DNA-binding domain. | Cyclization with tetrabutylammonium (B224687) fluoride | uea.ac.uk |

| seco-CBI-indole₂ | A simplified and widely studied analogue precursor. | Multi-step sequence followed by coupling | nih.gov |

Stereochemical Considerations in this compound Synthesis

The biological activity of the duocarmycins is critically dependent on their stereochemistry. The natural product, (+)-Duocarmycin SA, possesses a specific absolute configuration at the chiral center within its alkylating subunit, which is essential for its potent cytotoxicity.

Enantioselective Synthetic Approaches

Achieving stereochemical control is a paramount challenge in the synthesis of this compound. Several methods have been developed to obtain the desired enantiomer.

One effective strategy is the resolution of racemic intermediates . This can be accomplished using preparative chiral chromatography. For example, a Chiralpak AD column has been successfully used to separate the enantiomers of the key (chloromethyl)indoline alkylating subunit. acs.org Similarly, chiral flash chromatography has been used to resolve the enantiomers of a key indole intermediate. nih.gov

Another powerful technique is the use of an enzyme-based resolution on an early-stage synthetic intermediate. ucl.ac.uk This approach is particularly advantageous as it introduces chirality early in the synthesis, avoiding potential racemization in downstream steps. ucl.ac.uk The first total synthesis by Boger was significant not only for achieving the target molecule but also for disclosing a route that allowed for the isolation of both the natural (+) and unnatural (-) enantiomers of the alkylating unit, which was crucial for subsequent biological studies. uea.ac.uk

Impact of Chirality on Biological Activity

The three-dimensional structure of Duocarmycin SA dictates how it interacts with its biological target, DNA. The natural (+) enantiomer binds to the minor groove of DNA in the 3' to 5' direction. uea.ac.uk This specific orientation and snug fit are prerequisites for the efficient alkylation of adenine-N3, leading to the compound's high potency. uea.ac.uknih.gov

In contrast, the synthetic unnatural (-) enantiomer binds in the opposite 5' to 3' direction. uea.ac.uk This alternative binding mode results in a significantly less efficient DNA alkylation reaction and, consequently, a dramatic reduction in biological activity. Studies on analogues such as (+)-CImI-TMI have reinforced these findings, showing that the natural enantiomer alkylates DNA with an efficiency only slightly less than that of (+)-duocarmycin SA, consistent with its potent cytotoxic activity, while the unnatural enantiomer is substantially less active. nih.gov This stark difference underscores the critical role of chirality in the molecule's mechanism of action.

Synthetic Approaches for Structurally Simplified and Extended this compound Analogues

Research into the duocarmycin family has led to the design and synthesis of numerous analogues to probe structure-activity relationships (SAR), improve stability, and simplify the synthetic process. uea.ac.ukchemrxiv.org A major focus has been the development of analogues with modified alkylating subunits or altered DNA-binding domains.

One of the most significant simplifications was the development of the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) alkylating subunit. nih.gov The CBI unit is synthetically more accessible than the natural framework and exhibits enhanced chemical stability and biological potency, making it a popular choice for analogue design. nih.gov The synthesis of the seco-CBI-indole₂ analogue, for example, has been achieved in a 10-step sequence. nih.gov

Other synthetic efforts have focused on creating analogues by making subtle atomic changes. The synthesis of CImI analogues involves replacing an aryl CH group in the alkylating subunit with a nitrogen atom, creating a fused imidazole (B134444) ring. nih.gov This modification allows for the exploration of how changes in hydrogen bonding and electronic properties affect biological activity. nih.gov The synthesis of seco-DUBA is another example of a modular approach, where the alkylating and DNA-binding moieties are synthesized independently and then coupled, allowing for the creation of diverse structures. acs.org These synthetic strategies have been instrumental in expanding the chemical space of the duocarmycin family, leading to compounds with tailored properties for various applications, including antibody-drug conjugates (ADCs). acs.org

The table below summarizes key structural analogues and their defining features.

| Analogue Name | Structural Modification | Synthetic Rationale | Reference |

| seco-CBI Analogues | Replaces the natural pyrroloindoline alkylating subunit with the simplified benz[e]indolone (CBI) core. | Increased synthetic accessibility, chemical stability, and biological potency. | nih.gov |

| seco-Oxaduocarmycin SA | Contains an oxygen atom in the DNA-binding moiety (benzofuran instead of indole). | To investigate the role of the indole NH in DNA binding and activity. | acs.org |

| seco-DUBA | An analogue based on the CBI framework with an azaindole DNA-binding moiety. | Selected for favorable properties in the development of antibody-drug conjugates. | acs.org |

| seco-CImI Analogues | Replaces a CH in the fused pyrrole (B145914) of the alkylating unit with a nitrogen atom (imidazole). | To probe the effects of altered H-bonding and electronics on DNA alkylation. | nih.gov |

| Deshydroxy Analogues | Lacks the phenolic hydroxyl group on the alkylating subunit. | Designed as prodrugs for potential activation by cytochrome P450 enzymes. | ucl.ac.uk |

Design and Synthesis of Achiral Analogues

A significant thrust in the evolution of duocarmycin SA analogues has been the design and synthesis of derivatives that lack the chiral center of the natural product. nih.govresearchgate.netbenthamscience.com This simplification offers advantages in terms of synthetic accessibility and cost. The design of these achiral analogues often involves retaining the pharmacophoric elements essential for DNA binding and alkylation while removing stereogenic centers.

Key examples of achiral analogues of duocarmycin SA include:

seco-DUMSA: These are direct achiral versions of this compound. nih.govresearchgate.netacs.org

seco-amino-CBI-TMI (Centanamycin): An achiral analogue incorporating the CBI (cyclopropa[c]benz[e]indol-4-one) alkylating unit. nih.govresearchgate.netbenthamscience.com

seco-hydroxy-CBI-TMI: Another CBI-based achiral analogue. nih.govresearchgate.netbenthamscience.com

Furthermore, novel classes of biologically active achiral analogues have been developed, featuring unique DNA alkylating subunits. nih.gov These include seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ). nih.govbenthamscience.com The synthesis of seco-iso-CFI-TMI (Tafuramycin A) and seco-CFQ-TMI (Tafuramycin B) represents a significant advancement in creating structurally diverse and potent achiral duocarmycin analogues. nih.govbenthamscience.com Biochemical evaluations have shown that these achiral compounds, much like their chiral counterparts, can covalently react with adenine-N3 in AT-rich DNA sequences. nih.gov

| Achiral Analogue | Key Structural Feature | Reference |

| seco-DUMSA | Direct achiral version of this compound | nih.govresearchgate.netacs.org |

| seco-amino-CBI-TMI (Centanamycin) | CBI alkylating unit | nih.govresearchgate.netbenthamscience.com |

| seco-hydroxy-CBI-TMI | CBI alkylating unit | nih.govresearchgate.netbenthamscience.com |

| seco-iso-CFI-TMI (Tafuramycin A) | seco-iso-CFI alkylating subunit | nih.govbenthamscience.com |

| seco-CFQ-TMI (Tafuramycin B) | seco-CFQ alkylating subunit | nih.govbenthamscience.com |

Strategies for Modifying the Alkylating Subunit (Segment A)

The alkylating subunit, or Segment A, is the pharmacologically active portion of the molecule responsible for the covalent modification of DNA. acs.org Modifications to this subunit have been a central theme in the development of duocarmycin analogues. A primary strategy involves the use of the seco-form, where the highly reactive cyclopropane (B1198618) ring is masked as a latent electrophile, often as a chloromethylindoline derivative with a phenolic hydroxyl group. mdpi.comacs.org This phenol (B47542) allows for in situ spirocyclization to form the active cyclopropane, a conversion that can be triggered under specific physiological conditions. mdpi.comnih.gov

A significant modification was the replacement of the original cyclopropa[c]pyrrolo[3,2-e]indole (CPI) alkylating motif with the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure. acs.org The CBI-based analogues proved to be more stable and potent than the corresponding CPI analogues. acs.org These CBI-based agents alkylate DNA with the same sequence selectivity but at an enhanced rate and efficiency. acs.org

Strategies for Modifying the DNA-Binding Subunit (Segment B)

Segment B, the DNA-binding subunit, is responsible for the non-covalent association with the minor groove of DNA, which positions the alkylating subunit for its reaction. acs.org The modular nature of the duocarmycin structure has allowed for extensive modifications to this segment. acs.orgchemrxiv.org

More recent strategies have focused on introducing functionalities to improve physicochemical properties. For instance, the systematic incorporation of polyethylene (B3416737) glycol (PEG) units into the trimethoxyindole subunit has been explored to create more water-soluble derivatives. nih.gov A novel, entirely synthetic DNA-binding subunit, 3-azetidinyl-propoxy-indole (AZI), has also been developed, demonstrating the flexibility of the duocarmycin scaffold. nih.gov

Introduction of Functional Groups for Modulated Reactivity and Targeting

A key area of research has been the introduction of functional groups to control the reactivity of the duocarmycin core and to direct it specifically to cancer cells, thereby creating prodrugs. acs.orgchemrxiv.org Early prodrug designs involved masking the critical phenol of the seco-duocarmycin with functionalities like carbamates, esters, and phosphates. acs.orgchemrxiv.org These groups are designed to be cleaved by ubiquitous hydrolases to unmask the phenol and trigger activation. acs.orgchemrxiv.org

More advanced strategies aim for tumor-selective activation. One approach involves the use of nitro-seco-CBI derivatives. acs.org In the hypoxic (low-oxygen) environment characteristic of solid tumors, the nitro group can be reduced to an amine, which then initiates the cyclization to the active alkylator. acs.org Another innovative approach uses cyclic dichalcogenides to mask the seco-phenol. nih.gov These prodrugs are designed to be activated by the thioredoxin (Trx) system, an oxidoreductase system often upregulated in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of Seco Duocarmycin Sa Derivatives

Core Alkylator Motif (Segment A) Modifications and Their Impact on DNA Alkylation

Segment A is the pharmacophore responsible for the covalent modification of DNA, which is the ultimate source of the compound's cytotoxicity. nih.gov For seco-duocarmycins, this involves a latent alkylating agent that is activated in situ to form the reactive species. acs.orgnih.gov Modifications to this segment have a profound impact on the compound's reactivity and biological activity.

The hallmark of the duocarmycin family is the cyclopropylpyrroloindole (CPI) or related cyclopropabenz[e]indole (CBI) moiety, which contains a highly strained cyclopropane (B1198618) ring. nih.govresearchgate.net Seco-duocarmycin SA features a precursor that undergoes an intramolecular spirocyclization to generate this reactive cyclopropane warhead. acs.orgchemrxiv.org This activation is crucial for its function. The parent compounds are relatively stable until they bind to the minor groove of DNA. nih.govnih.gov This binding induces a conformational change that disrupts the stabilizing vinylogous amide conjugation, thereby activating the cyclopropane for nucleophilic attack by the N3 atom of adenine (B156593). nih.govnih.gov

The electrophilicity of the cyclopropane ring is finely tuned. Studies on various analogs, including those with different heterocyclic systems like cyclopropaindole (CI), have established a reactivity trend of CBI ≈ CPI > CI. researchgate.net This demonstrates that the structure of the indole-based ring system fused to the cyclopropane is a critical determinant of alkylating potential. Furthermore, the stereochemistry of the cyclopropane is essential; the natural (+)-(S)-configuration is required for potent DNA alkylation. nih.gov Quantum mechanical studies have further elucidated the factors controlling the cyclopropane ring-opening, confirming that the reaction's regioselectivity and rate are influenced by both the substrate's structure and the nature of the attacking nucleophile. nih.govacs.org

The seco-form of duocarmycin is a prodrug strategy where the active cyclopropane is generated from a more stable precursor, typically a halohydrin or a related structure with a good leaving group. acs.orgnih.gov The activation involves a Winstein spirocyclization, where a phenolic hydroxyl group attacks and displaces a leaving group to form the cyclopropane ring in situ. nih.govchemrxiv.org

The nature of the leaving group is critical for the rate of activation. Research has shown that good leaving groups, such as halides (-Cl, -Br) or mesylate (-OMs), are well-tolerated and facilitate the efficient formation of the active alkylator. nih.govchemrxiv.org A direct correlation has been observed between the conversion rate of halogenated seco-compounds to the active spirocyclopropylhexadienone form and their cytotoxic activity. nih.gov This highlights the importance of the leaving group in controlling the availability of the active drug. For instance, studies on halogenated seco-forms of duocarmycin A (a close relative of SA) showed a clear relationship between the leaving group and cytotoxicity. nih.gov Masking the phenol (B47542) group required for this cyclization completely suppresses the activation, a strategy that has been exploited in the design of more advanced, triggerable prodrugs. nih.govchemrxiv.org

Table 1: Impact of Halogenated Leaving Groups on Cytotoxicity of Duocarmycin Analogs This table illustrates the relationship between the leaving group in seco-precursors and their biological activity. Data is conceptual and derived from trends described in the literature.

| Compound | Leaving Group | Relative Conversion Rate to Active Form | Relative Cytotoxicity (IC50) |

|---|---|---|---|

| seco-Duocarmycin C1 | -Cl (less labile) | Low | 40 nM |

| seco-Duocarmycin C2 | -Cl (more labile) | Moderate | 20 nM |

| seco-Duocarmycin B1 | -Br (less labile) | High | 3.0 nM |

| seco-Duocarmycin B2 | -Br (more labile) | Very High | 1.5 nM |

Data adapted from findings on duocarmycin analogs, highlighting the principle that better leaving groups lead to faster activation and higher potency. nih.gov

DNA-Docking Motif (Segment B) Variations and Binding Affinity

Segment B is the DNA-binding portion of the molecule, responsible for guiding the alkylating warhead to its target sequence in the minor groove of DNA. acs.orgnih.gov Its shape, size, and electronic properties dictate the non-covalent binding affinity and sequence selectivity, which in turn control the efficiency and location of the subsequent covalent alkylation. nih.gov

To enhance or alter the DNA sequence selectivity of duocarmycins, researchers have replaced the natural indole-based Segment B with synthetic DNA binders. A notable strategy involves conjugating the duocarmycin alkylating subunit to oligo-pyrrole (Py) and/or oligo-imidazole (Im) polyamides. acs.orgnih.gov These synthetic motifs are derived from other natural products like distamycin A and can be programmed to recognize specific DNA sequences based on established recognition rules. acs.orgresearchgate.net This approach has yielded potent duocarmycin analogs capable of alkylating DNA at specific, predetermined sequences, demonstrating the modularity of the duocarmycin scaffold and the potential to create highly targeted agents. acs.orgnih.gov

Substituents on the DNA-binding indole (B1671886) ring (Segment B) play a critical role in modulating biological activity. In a key study, the methoxy (B1213986) groups of the TMI subunit were systematically removed or altered. nih.gov The C5 methoxy group was found to be at a peripheral site that could accommodate other substituents, sometimes leading to enhanced activity. nih.govnih.gov In contrast, the C6 and C7 methoxy groups could be removed without a significant loss of activity. nih.gov

Table 2: Influence of C5-Indole Substituents on Cytotoxicity of CBI-Analogs This table shows how different chemical groups at the C5 position of the indole ring in seco-CBI analogs affect their cytotoxic potency against L1210 cells.

| Analog | C5-Substituent | IC50 (pM) | Relative Potency vs. Duocarmycin SA |

|---|---|---|---|

| Duocarmycin SA | (Part of TMI) | 10 | 1x |

| CBI-TMI | (Part of TMI) | 10 | 1x |

| CBI-Indole (unsubstituted) | -H | 10,000 | 0.001x |

| CBI-5-Methoxyindole | -OCH3 | 100 | 0.1x |

| CBI-5-Aminoindole | -NH2 | 3 | ~3.3x |

| CBI-5-Dimethylaminoindole | -N(CH3)2 | 2 | 5x |

Data derived from trends reported in SAR studies of duocarmycin and CBI analogs. acs.orgnih.gov

Importance of the C5' Methoxy Group and C6 Methyl Ester

The substitution pattern on both the DNA binding and alkylating subunits of this compound plays a critical role in its biological activity. Specifically, the C5' methoxy group on the indole DNA binding subunit and the C6 methyl ester on the alkylation subunit have been identified as key contributors to the compound's potent DNA alkylation capabilities and subsequent cytotoxicity.

The substituent at the C5' position of the DNA binding subunit is of primary importance. nih.gov Studies have shown that this position can significantly influence the agent's potency with little to no contribution from the C6' and C7' substituents found in related natural products like duocarmycin A. nih.gov The C5' methoxy group, present in the natural product, is particularly significant. Analogues incorporating this group are substantially more potent than derivatives with other substituents at the same position, such as hydroxyl (OH) or trifluoromethoxy (OCF3) groups. nih.gov This highlights that the nature of the C5' substituent, including its size, rigidity, and electronic properties, has a pronounced impact on biological activity. nih.gov

A study on C5'-substituted duocarmycin SA analogs revealed the unique contribution of the methoxy group. While many simple C5' substituents did little to enhance the properties of duocarmycin SA, the C5'-methoxy group resulted in a significantly more potent compound compared to closely related derivatives. nih.gov

Table 1: Influence of C5' and C6 Substituents on Duocarmycin SA Activity

| Compound/Modification | Feature | Impact on Activity | Reference |

|---|---|---|---|

| Duocarmycin SA | C5'-Methoxy Group | Predominant importance for high potency. | nih.gov |

| C5'-OH Analogue | Replacement of Methoxy | Less potent than the C5'-methoxy derivative. | nih.gov |

| C5'-OCF3 Analogue | Replacement of Methoxy | Less potent than the C5'-methoxy derivative. | nih.gov |

Linker Region Modifications and Their Influence on Conformational Dynamics

The region linking the DNA-binding and alkylating subunits of this compound is not a passive spacer but an active participant in the mechanism of action. Modifications to this linker, particularly affecting the N2 amide and its rigidity, have profound effects on the conformational dynamics that precede and facilitate DNA alkylation.

A critical event in the activation of this compound is a conformational change induced upon binding to the minor groove of DNA. nih.govtu-darmstadt.de This change involves a twist in the linking N2 amide bond. acs.org In its unbound state, the molecule is relatively stable due to vinylogous amide stabilization of the alkylation subunit. nih.gov However, upon settling into the narrow, AT-rich minor groove, the molecule contorts to maximize favorable hydrophobic contacts. nih.govtu-darmstadt.de This binding-induced conformational change disrupts the planarity between the two subunits, causing a twist in the linking amide. acs.orgtu-darmstadt.de

This induced twist is proposed to be the primary mechanism of catalysis for the DNA alkylation reaction. acs.orgnih.gov By disrupting the vinylogous amide conjugation, the twist destabilizes the ground state of the substrate and activates the cyclopropane ring for nucleophilic attack by adenine-N3. acs.orgnih.gov This shape-dependent catalysis ensures that the compound's potent alkylating ability is unleashed preferentially at the target site within the DNA minor groove. nih.gov Studies have shown that an extended, rigid N2 amide substituent is a requirement for this catalytic activation. acs.org

While direct studies on varying the linker's inherent flexibility are complex, the importance of maintaining a specific conformation is evident from the high potency of the natural structure. The linker must be rigid enough to transmit the torsional strain from DNA binding to the N2 amide bond, yet flexible enough to adopt the necessary bound conformation. This delicate balance ensures that the energy of binding is effectively used to lower the activation energy for the subsequent chemical reaction. The concept of "hydrophobic-binding-driven bonding" underscores that the molecule's structure is optimized to use the hydrophobic interactions within the minor groove to drive the intrinsically reversible alkylation reaction. nih.govresearchgate.net The linker's structure is central to this energy transduction process.

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activity of this compound and its analogues. These studies have established clear correlations between molecular stability, reactivity, and hydrophobicity.

A fundamental principle defined for the duocarmycin class is the direct relationship between chemical stability and cytotoxic potency. nih.govnih.govnih.gov For agents that are reactive enough to alkylate DNA, greater stability (i.e., lower solvolytic reactivity) correlates with higher biological potency. nih.govnih.gov

This compound and its precursor, CC-1065, are relatively unreactive in an aqueous solution but become potently activated upon binding to their DNA target. nih.gov This "target-based activation" is a key feature. Analogues with increased intrinsic chemical reactivity are often less potent. For instance, studies comparing N-Boc-iso-DSA with N-Boc-DSA found the iso-analogue to be twice as reactive in solvolysis studies and, correspondingly, 5-fold less potent in cytotoxicity assays. nih.gov This inverse relationship highlights that excessive reactivity leads to non-selective reactions and degradation before the molecule can reach its intended biological target. Nature appears to have optimized the duocarmycin structure to a pinnacle of this relationship, balancing stability with the capacity for potent, site-specific activation. nih.gov

Table 2: Correlation of Solvolytic Reactivity and Cytotoxicity

| Compound | Relative Solvolysis Reactivity | Relative Cytotoxic Potency (L1210 IC50) | Reference |

|---|---|---|---|

| N-Boc-DSA | 1x | 1x | nih.gov |

| N-Boc-iso-DSA | 2x | 0.2x (5-fold less potent) | nih.gov |

The hydrophobic character of this compound analogues is a fundamental determinant of their biological activity. nih.govresearchgate.netacs.org A systematic study involving the incorporation of hydrophilic polyethylene (B3416737) glycol (PEG) units into the trimethoxyindole subunit of duocarmycin SA has quantified this relationship. nih.govacs.orgnih.gov

As the number of ethylene (B1197577) glycol units increases, the derivatives become progressively more water-soluble but exhibit a dramatic decrease in cell growth inhibitory activity and DNA alkylation efficiency. nih.govresearchgate.net A direct, linear relationship was observed between the calculated LogP (cLogP), a measure of hydrophobicity, and the negative logarithm of the IC50 value for cell growth inhibition. nih.govacs.orgnih.gov This linear correlation spans a 100,000-fold range in IC50 values (from 0.008 to 370 nM) as the cLogP values decrease from 2.5 to 0.49. nih.govresearchgate.net

These findings demonstrate that the hydrophobic character plays a crucial role in driving the DNA binding and the subsequent alkylation reaction. nih.gov The hydrophobic interactions within the DNA minor groove are not merely for anchoring but are integral to the catalytic mechanism, a concept termed "hydrophobic binding-driven-bonding". nih.gov

Table 3: Relationship Between Hydrophobicity (cLogP), Water Solubility, and Cytotoxicity (IC50)

| Compound | Number of Ethylene Glycol Units (n) | cLogP | Water Solubility (mg/mL) | IC50 (L1210, nM) | Reference |

|---|---|---|---|---|---|

| This compound | 0 | 2.50 | 0.46 | 0.008 | nih.gov |

| Analogue 10a | 1 | ~2.1 | >0.46 | ~0.08 | nih.gov |

| Analogue 10b | 2 | ~1.7 | >0.46 | ~0.8 | nih.gov |

| Analogue 10c | 3 | ~1.3 | >0.46 | ~8 | nih.gov |

| Analogue 10d | 4 | ~0.9 | >19 | ~80 | nih.gov |

| Analogue 10e | 5 | 0.49 | >12 | 370 | nih.gov |

(Note: Data is approximated from graphical representations and descriptions in the source material.)

Seco Duocarmycin Sa Analogues and Derivatives Research

Design Principles for Novel Seco-Duocarmycin SA Analogues

Enhancing Potency and Selectivity via Structural Modifications

The potency and selectivity of this compound analogues are intricately linked to their structural features, which govern their ability to bind to the minor groove of DNA and subsequently alkylate adenine-N3. mdpi.comnih.gov Key strategies to enhance these properties include:

Modification of the Alkylating Subunit: The cyclopropane (B1198618) ring is a critical pharmacophore for the DNA alkylation process. mdpi.com The efficiency of the spirocyclization of the seco form to the active cyclopropane-containing drug is a key determinant of potency. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the alkylating moiety can significantly impact cytotoxicity. For instance, analogues lacking a methyl group on the pharmacophoric unit have demonstrated higher cytotoxicity, as the smaller hydrogen atom presents less steric hindrance for the nucleophilic attack by adenine (B156593). nih.gov

Prodrug Strategies for Enhanced Selectivity: A major focus in analogue design is to increase tumor selectivity. This is often achieved through prodrug approaches, where the active cytotoxin is masked and designed to be released preferentially within the tumor microenvironment. nih.govacs.org Early examples included carbamate-based prodrugs like Carzelesin and Pibrozelesin, where the active phenol (B47542) required for cyclization is unmasked in situ. nih.govchemrxiv.org More advanced strategies involve designing prodrugs that are activated by tumor-specific conditions, such as the low-oxygen environment (hypoxia). For instance, nitro-seco-CBI derivatives can be reduced to the active amino-seco-CBI form in hypoxic tumors. chemrxiv.orgacs.org Other approaches include glycosidic prodrugs that can be cleaved by specific enzymes, and O-amino-N-acyl-seco-CBIs that are also subject to bioreductive activation. acs.orgnih.gov

| Structural Modification Strategy | Effect on Potency/Selectivity | Example |

| Removal of methyl group from alkylating unit | Increased cytotoxicity due to reduced steric hindrance. nih.gov | Hydrogen atom at R¹ position in seco-drug analogues. nih.gov |

| Variation of the DNA-binding segment (Segment B) | Influences DNA binding, alkylation site-selectivity, and potency. chemrxiv.org | Use of 3,4,5-trimethoxyindole (TMI) or imidazo[1,2-a]pyridine. chemrxiv.orgacs.org |

| Introduction of nitro-aromatic groups | Creates prodrugs activated by reduction in hypoxic tumor environments, enhancing selectivity. chemrxiv.orgacs.org | Nitro-seco-CBI derivatives. chemrxiv.orgacs.org |

| Glycosidic linkages | Forms prodrugs that can be selectively activated by specific glycohydrolases. acs.org | Glycosidic prodrugs of seco-analogues. nih.gov |

| O-amino-N-acyl modifications | Creates prodrugs subject to tunable reductive activation. nih.gov | N-acyl O-amino derivatives of seco-CBI-indole₂. nih.gov |

Development of Analogues with Improved Solubility for Research Applications (e.g., PEGylation)

A significant challenge in the development of duocarmycin analogues for both research and therapeutic purposes is their often poor solubility in aqueous media. mdpi.comump.edu.pl Improving solubility can enhance bioavailability and facilitate formulation and handling for in vitro and in vivo studies. ump.edu.pl

Several strategies have been employed to improve the solubility of these compounds:

Chemical Modification: Introducing solubilizing groups into the molecule is a common approach. This can include the addition of phosphates or solubilized carbamates. chemrxiv.org For instance, a solubilizing piperazinamide side chain has been shown to increase the reproducibility of cellular results. nih.gov

Use of Drug Carriers: Encapsulating hydrophobic drugs within carriers like liposomes or nanoparticles is another effective method to improve their dispersion in aqueous environments. ump.edu.pl

PEGylation is a well-established technique for improving the physicochemical properties of various therapeutic molecules. nih.gov The process involves the covalent attachment of polyethylene (B3416737) glycol (PEG), a non-toxic and non-immunogenic polymer, to the drug molecule. nih.govbroadpharm.com

Key benefits of PEGylation that are relevant to this compound analogue research include:

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and prolong circulation time in vivo. nih.gov

Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing the risk of an immune response. nih.gov

While the general principles of PEGylation are highly applicable to addressing the solubility issues of this compound analogues, specific examples of PEGylated this compound derivatives are not extensively documented in publicly available research. However, the technology represents a promising strategy for future development, particularly for creating drug carriers or modifying the molecule to improve its suitability for research and potential therapeutic use. ump.edu.pl

Specific Classes of this compound Analogues

Driven by the design principles outlined above, researchers have synthesized and evaluated several distinct classes of achiral this compound analogues. These efforts aim to create novel and highly cytotoxic agents, often by modifying the core structure to improve stability and activity. nih.gov

Seco-DUMSA Derivatives

Seco-DUMSA (Duocarmycin SA) derivatives represent a foundational class of synthetic analogues. The development of these compounds has been a key area of research, focusing on creating achiral versions of the natural product to simplify synthesis and potentially improve the therapeutic index. nih.gov Research has described the design, synthesis, and evaluation of novel achiral analogues of duocarmycin SA, which have been shown to react with adenine-N3 in AT-rich DNA sequences, similar to the parent compound. nih.gov

Seco-Amino-CBI-TMI (Centanamycin) and Seco-Hydroxy-CBI-TMI

A significant advancement in the field was the development of analogues based on the cyclopropabenz[e]indolone (seco-CBI) core, which is a simplified yet potent pharmacophore of the duocarmycins. acs.org Two important classes within this group are:

Seco-Amino-CBI-TMI (Centanamycin): This class of compounds replaces the phenolic hydroxyl group of the seco-drug with an amino group. These amino analogues are designed as prodrugs that can be activated under specific conditions. chemrxiv.orgacs.org For example, nitro-substituted precursors can be selectively reduced to the active amino form in the hypoxic environment of tumors. acs.org The comparison of DNA alkylation patterns between phenol and amino seco-CBI-TMI compounds has been a subject of detailed study. medchemexpress.com

Seco-Hydroxy-CBI-TMI: These analogues retain the phenolic hydroxyl group, which is crucial for the Winstein spirocyclization to the active DNA alkylator. acs.org Much of the prodrug development has focused on masking this hydroxyl group with a trigger that can be selectively cleaved in cancer cells. nih.gov

Both seco-amino-CBI-TMI and seco-hydroxy-CBI-TMI are notable examples of achiral analogues that have been synthesized and evaluated for their cytotoxic properties. nih.gov

Methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) Derivatives

A significant area of exploration has been the replacement of the fused pyrrole (B145914) ring in the DNA alkylating subunit with other heterocyclic systems. One such development is the synthesis and evaluation of derivatives of Methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI). researchgate.net This modification, which introduces a fused imidazole (B134444) ring, represents a single heavy atom change (an aryl CH to a nitrogen atom) to the alkylation subunit of Duocarmycin SA. researchgate.net

The design, synthesis, and evaluation of these CImI derivatives have been detailed in recent literature. researchgate.netnih.gov The primary goal of this research is to investigate how this structural alteration impacts the electronic properties and, consequently, the biological activity of the compound. The synthesis of the CImI alkylation subunit and its incorporation into analogues of the natural products has been successfully achieved, allowing for a systematic examination of its properties. researchgate.net

Comparative Analysis of Analogues: DNA Binding, Alkylation Efficiency, and Cellular Effects

The ultimate measure of success for any new this compound analogue lies in its performance across several key biological parameters: its ability to bind to DNA, the efficiency with which it alkylates its target, and the resulting effects on cancer cells. A comparative analysis of various analogues, including the CImI derivatives and the well-studied cyclopropa[c]benz[e]indole (CBI) analogues, provides valuable insights into structure-activity relationships.

DNA Binding:

Alkylation Efficiency:

The efficiency of DNA alkylation is a critical determinant of the cytotoxic potency of duocarmycin analogues. This process is understood to be a delicate balance; the molecule must be stable enough to reach its DNA target yet reactive enough to form a covalent bond. researchgate.net Research has established a direct relationship between the stability of the compound towards solvolysis and its biological potency. researchgate.net

A comparison of the alkylation patterns of different seco-CBI-TMI compounds revealed that all tested compounds exclusively alkylated adenine residues. nih.gov Notably, the amino-seco-CBI-TMI compounds were found to be slightly more selective and somewhat more efficient alkylators than the corresponding phenol derivatives. nih.gov Furthermore, the natural (S)-enantiomers of both phenol and amino series were significantly more efficient alkylators (10- to 100-fold) than their unnatural (R)-enantiomers. nih.gov The evaluation of CImI derivatives indicates that their cytotoxic activity is in line with the established parabolic relationship between chemical reactivity and biological potency, suggesting that their alkylation efficiency is within a productive range. researchgate.net

Cellular Effects:

The cellular consequences of DNA alkylation by duocarmycin analogues are profound, typically leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. nih.govpsu.edunih.gov

Studies on Duocarmycin SA (DSA) in acute myeloid leukemia (AML) cells have demonstrated its ability to induce DNA double-strand breaks, trigger cell cycle arrest at the G2/M phase, reduce proliferation, and increase apoptosis. researchgate.netnih.govpsu.edu Analogues such as adozelesin (B1194604) have been observed to slow the progression of the S phase and block the G2-M phase. nih.gov In contrast, bizelesin (B1683896) has been shown to induce G2-M cell cycle arrest and lead to cellular senescence without significant apoptosis. creative-biolabs.comnih.gov This highlights how different analogues can elicit distinct cellular responses.

The cytotoxic activity of various duocarmycin analogues is often quantified by their IC50 values (the concentration required to inhibit 50% of cell growth). These values provide a quantitative measure for comparing the potency of different compounds across various cancer cell lines. A recent comprehensive review has compiled IC50 values for numerous duocarmycin derivatives, showcasing the exceptional potency of compounds like Duocarmycin SA across multiple cancer types. nih.gov

Interactive Data Tables

To facilitate a clearer understanding of the comparative data, the following interactive tables summarize key findings from the literature.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogues Use the search bar to filter the data by compound, cell line, or other parameters.

| Compound | Cell Line | IC50 (nM) | Reference |

| Duocarmycin SA | L1210 | 0.01 | researchgate.net |

| (+)-CBI-TMI | L1210 | 0.02 | researchgate.net |

| (+)-CBI-indole2 | L1210 | 0.03 | google.com |

| Duocarmycin A | HeLa S3 | 0.006 | nih.gov |

| Duocarmycin B1 | HeLa S3 | 0.035 | nih.gov |

| Duocarmycin B2 | HeLa S3 | 0.1 | nih.gov |

| Duocarmycin C1 | HeLa S3 | 8.5 | nih.gov |

| Duocarmycin C2 | HeLa S3 | 0.57 | nih.gov |

| Duocarmycin SA | HeLa S3 | 0.00069 | nih.gov |

| Duocarmycin SA | Molm-14 (AML) | 0.011 | |

| Duocarmycin SA | HL-60 (AML) | 0.112 | |

| Adozelesin | HCT116 | - | nih.gov |

| Bizelesin | HCT116 | - | nih.gov |

Table 2: Comparative DNA Alkylation Efficiency and Cellular Effects This table provides a qualitative comparison based on available research findings.

| Analogue Class | Relative DNA Alkylation Efficiency | Primary Cellular Effects | References |

| Seco-CBI-TMI (S)-enantiomer | High (10-100x > R-enantiomer) | Cytotoxic, induces apoptosis | nih.gov |

| Amino-seco-CBI-TMI | Slightly higher than phenol analogues | Cytotoxic, potent | nih.gov |

| Adozelesin | Potent | S-phase slowing, G2/M arrest, apoptosis | nih.gov |

| Bizelesin | Potent | G2/M arrest, cellular senescence | creative-biolabs.comnih.gov |

| Duocarmycin SA | Very High | DNA damage, G2/M arrest, apoptosis | researchgate.netnih.govpsu.edu |

| CImI Derivatives | Within productive range | Cytotoxic | researchgate.net |

Prodrug Design and Bioactivation Mechanisms of Seco Duocarmycin Sa

Prodrug Strategy for Controlled Release of Seco-Duocarmycin SA

The core principle behind this compound prodrugs lies in temporarily inactivating the molecule until it reaches the desired site of action, such as a tumor. This is primarily achieved by modifying the phenolic hydroxyl group, which is critical for the drug's bioactivity.

The cytotoxic activity of this compound is dependent on an intramolecular cyclization reaction that forms a highly reactive cyclopropane (B1198618) ring, the ultimate DNA alkylating agent. nih.govbiorxiv.orgacs.org This cyclization is initiated by the free phenolic hydroxyl group. nih.govbiorxiv.orgacs.org By masking this phenol (B47542) with a protecting group, the molecule is locked in its inactive seco form, preventing premature DNA alkylation and systemic toxicity. nih.govbiorxiv.orgacs.org This "off-to-on" bioactivity switch is a cornerstone of prodrug design for this class of compounds. nih.govbiorxiv.orgacs.org The protecting group is designed to be cleaved under specific physiological conditions, ideally those that are unique to the tumor microenvironment.

Once the masking group is removed, the liberated phenolic hydroxyl group triggers a spontaneous intramolecular cyclization, known as a Winstein cyclization, to form the active Duocarmycin SA. nih.govbiorxiv.orgacs.org This conversion from the inactive prodrug to the active DNA alkylating agent is a rapid and efficient chemical transformation that does not require enzymatic assistance. The design of the prodrug, therefore, focuses on the selective cleavage of the masking group to initiate this bioactivation cascade.

Enzyme-Mediated Prodrug Activation

A key strategy for achieving tumor selectivity is to design prodrugs that are activated by enzymes that are overexpressed in or around tumor cells. This approach, often utilized in antibody-directed enzyme prodrug therapy (ADEPT), allows for the localized release of the potent cytotoxic agent.

In this strategy, a non-toxic prodrug of a this compound derivative is administered systemically. Subsequently, an antibody-enzyme conjugate, which specifically targets a tumor-associated antigen, is administered. The antibody directs the enzyme to the tumor site, where it can then cleave the masking group from the prodrug, liberating the active drug in high concentrations within the tumor microenvironment.

A variety of hydrolase-sensitive linkages have been explored to mask the phenolic hydroxyl group of this compound analogues. These include:

Esters and Carbamates: These linkages can be cleaved by esterases and amidases, which are often present at elevated levels in tumor tissues. However, the ubiquitous nature of these enzymes can lead to non-specific activation. acs.orgchemrxiv.org Research has focused on developing more stable carbamate prodrugs to allow for a slow, sustained release of the active drug. nih.gov

Glycosides: Glycosidic prodrugs utilize a sugar moiety to mask the phenol. These can be designed to be cleaved by specific glycosidases, such as β-glucuronidase, which is found at high concentrations in the necrotic regions of solid tumors. nih.gov The choice of the sugar can influence the stability and solubility of the prodrug.

| Compound | IC₅₀ (nM) without β-glucuronidase | IC₅₀ (nM) with β-glucuronidase | Selectivity Index (QIC₅₀) |

|---|---|---|---|

| Glucuronide Prodrug 4a | 610 | 0.9 | ~700 |

| Glucuronide Prodrug 4b (methyl ester) | 3300 | 2.1 | ~1600 |

The hypoxic (low oxygen) environment of many solid tumors leads to the upregulation of various reductase enzymes, such as those in the thioredoxin (Trx) system. nih.govbiorxiv.orgnih.gov This provides a tumor-specific trigger for prodrug activation.

Bioreductive prodrugs of this compound have been designed with masking groups that are cleaved under reducing conditions. nih.govbiorxiv.orgnih.gov One approach involves the use of dichalcogenide-based triggers that are selectively reduced by the thioredoxin system. nih.govbiorxiv.orgnih.gov Upon reduction, these triggers release the active this compound. This strategy offers a high degree of tumor selectivity due to the specific redox environment of cancer cells. nih.govbiorxiv.orgnih.gov

| Prodrug | Activating System | Relative Potency |

|---|---|---|

| SS60-CBI-AZI | Thioredoxin Reductase (low) | Low activation in standard cell culture |

| SeS60-CBI-AZI | Thioredoxin Reductase (high) | Substantial reduction and activation |

| O56-CBI-AZI | Non-reducible carbamate control | Low basal activity |

Bioreductive Prodrugs: Harnessing Reductase Systems (e.g., Thioredoxin System)

Nitro-Seco-CBI as Aniline Precursors

A significant advancement in creating cancer-selective prodrugs was the development of nitro-seco-cyclopropabenz[e]indole (CBI) analogues, which function as precursors to the active aniline form. nih.govacs.org Introduced in the late 1990s, this design leverages the characteristic hypoxic (low-oxygen) conditions found in many solid tumors. nih.govchemrxiv.org In this state, the nitro group of the prodrug undergoes irreversible reduction, primarily by nitroreductase enzymes that are upregulated in hypoxic cells, to form the corresponding amino-seco-CBI. nih.govacs.orgchemrxiv.org

This bioactivation results in an amine that spontaneously cyclizes to generate the potent DNA-alkylating agent. nih.govacs.org This strategy ensures that the activation is geographically confined to the tumor, sparing healthy, well-oxygenated tissues. Research into (5-nitro-2,3-dihydro-1H-benzo[e]indol-1-yl)methyl sulfonate prodrugs demonstrated the effectiveness of this approach. nih.gov These compounds were specifically designed to undergo hypoxia-selective metabolism and showed remarkable potency and selectivity. nih.gov

Certain analogues with specific sulfonate leaving groups and DNA-binding side chains displayed high hypoxic cytotoxicity ratios (HCRs), which measure the preferential killing of cancer cells in low-oxygen versus normal-oxygen conditions. nih.gov

Table 1: Hypoxic Cytotoxicity Ratios (HCR) of Selected Nitro-Seco Analogues

| Compound | Leaving Group | HCR (HT29 Cells, Antiproliferative Assay) | HCR (HT29 Cells, Clonogenic Assay) |

|---|---|---|---|

| Analogue 17 | Benzyl sulfonate | >1000 | Not Reported |

| Analogue 24 | Benzyl sulfonate | >1000 | Not Reported |

| Analogue 19 | Not Specified | Not Reported | 4090 |

Data sourced from research on (5-nitro-2,3-dihydro-1H-benzo[e]indol-1-yl)methyl sulfonate prodrugs. nih.gov

N-Acyl-O-Amines as Phenol Precursors

Another innovative prodrug strategy involves the use of N-acyl O-amino derivatives of seco-CBI phenols. nih.govnih.gov This class of reductively activated prodrugs is designed for preferential activation within the reductive environment of hypoxic tumors. nih.gov The activation mechanism relies on the nucleophilic cleavage of a weak N-O bond, a reaction facilitated by the higher concentration of endogenous reducing nucleophiles, such as glutathione, found in hypoxic tumor cells. nih.govnih.gov

Upon cleavage, the protecting group is removed, liberating the free phenol of the seco-duocarmycin analogue. nih.gov This unmasked phenol then undergoes the critical spirocyclization to form the active DNA alkylator. nih.gov A key feature of this design is the tunability of the prodrug's stability and activation rate. Subtle modifications to the electronic and steric properties of the N-acyl group can significantly alter the lability of the N-O bond, allowing for a remarkable range of reactivity. nih.gov This tunability enables the optimization of the prodrug to achieve a controlled or targeted release of the active agent. nih.gov Furthermore, novel cyclic N-acyl O-amino phenol prodrugs have been developed with the specific advantage of liberating the free drug without the release of any extraneous molecules, potentially simplifying the metabolic profile. nih.gov

Table 2: Properties of N-Acyl O-Amino Phenol Prodrugs

| Prodrug Type | Activation Mechanism | Key Feature | Advantage |

|---|---|---|---|

| Acyclic N-acyl O-amino | Reductive cleavage of N-O bond by nucleophiles (e.g., thiols) | Tunable stability based on electronic/steric factors of the acyl group | Controlled release rate; direct correlation between stability and potency nih.gov |

| Cyclic N-acyl O-amino | Reductive cleavage of N-O bond | Designed to liberate the free drug without releasing an extraneous group | Potentially cleaner bioactivation profile nih.gov |

Strategies for Tumor-Selective Prodrug Activation

The overarching goal in this compound prodrug design is to achieve tumor-selective activation, thereby maximizing efficacy at the cancer site while minimizing collateral damage to healthy tissue. This is pursued through strategies that exploit the unique biochemical and physiological characteristics of the tumor microenvironment. nih.gov

Overexpressed Enzymes in Cancer Cells for Site-Specific Activation

One prominent strategy for achieving tumor selectivity is to design prodrugs that are activated by enzymes found at high levels in or near cancer cells. A well-explored application of this concept is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.gov In this two-step approach, an antibody that specifically binds to a tumor-associated antigen is first administered and allowed to accumulate at the tumor site. This antibody is conjugated to an enzyme that is not naturally abundant in the human body. Subsequently, a non-toxic prodrug is administered, which can only be converted to the active cytotoxic agent by the enzyme localized at the tumor. nih.gov

For duocarmycin analogues, glycosidic prodrugs have been developed for this purpose. acs.orgnih.gov These compounds mask the critical phenol of the seco-duocarmycin with a sugar moiety, rendering the molecule inactive. The prodrug is then activated by a specific glycosidase enzyme delivered by the antibody conjugate, releasing the active drug only in the tumor's vicinity. acs.orgnih.gov This modular design has shown promise, with studies demonstrating that glycoside prodrugs of a simplified duocarmycin analogue (CI-TMI) were significantly less toxic than the active drug but could almost completely inhibit cancer cell proliferation upon addition of the corresponding enzyme. nih.gov

Hypoxia-Activated Prodrug Designs

The hypoxic nature of solid tumors provides a powerful and widely exploited trigger for selective prodrug activation. nih.govnih.gov As tumors outgrow their blood supply, they develop regions with significantly lower oxygen concentrations than healthy tissues. This hypoxic environment is characterized by an increased reductive potential, which can be harnessed to activate specifically designed prodrugs. nih.gov

Bioreductive prodrugs are designed to be stable and inactive in normoxic (normal oxygen) conditions but undergo enzymatic reduction and subsequent activation under hypoxia. nih.gov The nitro-seco-CBI aniline precursors are a prime example of this strategy. nih.govacs.org Their activation is dependent on reduction by enzymes prevalent in hypoxic cells. nih.govnih.gov Similarly, the N-acyl O-amino phenol precursors are designed to be cleaved by the high concentration of reducing nucleophiles present in the hypoxic tumor environment. nih.govnih.gov These approaches ensure that the highly potent DNA alkylating agent is generated preferentially within the tumor, offering a significant therapeutic window. nih.govnih.gov

Advanced Drug Delivery Systems Integrating Seco Duocarmycin Sa

Antibody-Drug Conjugates (ADCs) with Seco-Duocarmycin SA Payloads